

# Spectroscopic data of 2-Naphthamide (1H NMR, 13C NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Naphthamide

Cat. No.: B1196476

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## Spectroscopic Profile of 2-Naphthamide: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Naphthamide**, a significant chemical intermediate in the synthesis of dyes, pigments, and fluorescent whitening agents. The data presented herein, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the accurate identification, characterization, and quality control of this compound in research and industrial applications.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Naphthamide**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 2-Naphthamide

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.42	s	1H	H1
8.00	dd, J=8.1, 1.5 Hz	1H	H8
7.95	d, J=8.7 Hz	1H	H4
7.90	d, J=8.1 Hz	1H	H5
7.85	br s	1H	-NH
7.62	ddd, J=8.1, 6.9, 1.2 Hz	1H	H6
7.55	ddd, J=8.1, 6.9, 1.2 Hz	1H	H7
7.50	br s	1H	-NH
7.48	dd, J=8.7, 1.5 Hz	1H	H3

Solvent: DMSO-d<sub>6</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data of 2-Naphthamide

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	C=O
134.8	C4a
132.5	C8a
131.2	C2
128.9	C8
128.2	C5
127.8	C4
127.7	C6
126.8	C7
125.0	C1
124.1	C3

Solvent: DMSO-d<sub>6</sub>

**Table 3: Infrared (IR) Spectroscopic Data of 2-Naphthamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360	Strong, Sharp	N-H Stretch (asymmetric)
3170	Strong, Sharp	N-H Stretch (symmetric)
3060	Medium	Aromatic C-H Stretch
1650	Strong	C=O Stretch (Amide I)
1625	Strong	N-H Bend (Amide II)
1600, 1505, 1465	Medium	Aromatic C=C Stretch
860, 825, 750	Strong	C-H Out-of-plane Bend

**Table 4: Mass Spectrometry (MS) Data of 2-Naphthamide**

m/z	Relative Intensity (%)	Assignment
171.07	100	[M] <sup>+</sup> (Molecular Ion)
155.07	45	[M-NH <sub>2</sub> ] <sup>+</sup>
127.05	80	[M-CONH <sub>2</sub> ] <sup>+</sup>
101.04	20	[C <sub>8</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The acquisition of the presented spectroscopic data follows standard analytical procedures, outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Naphthamide** (approximately 10-20 mg) is prepared in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>), and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

NMR Spectroscopy Experimental Workflow

### Infrared (IR) Spectroscopy

The solid sample of **2-Naphthamide** is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

IR Spectroscopy Experimental Workflow

### Mass Spectrometry (MS)

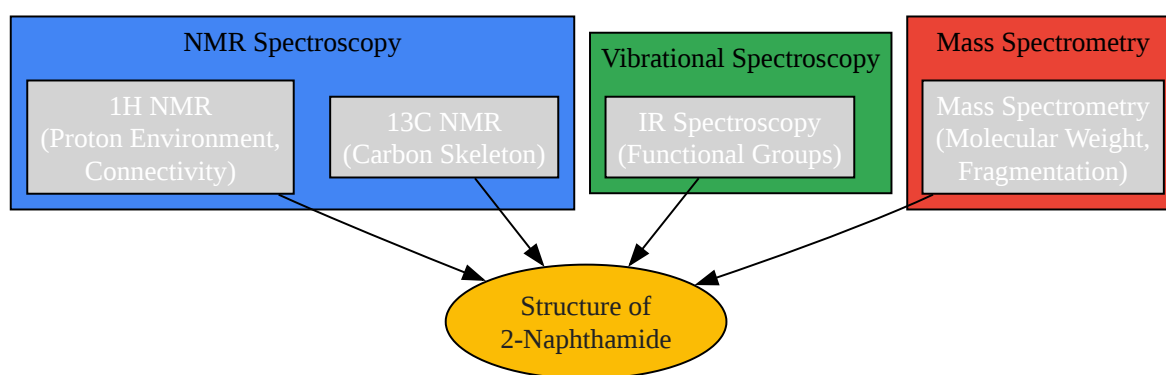
A dilute solution of **2-Naphthamide** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). Electron ionization (EI)

is a common method for generating the molecular ion and subsequent fragments. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

### Mass Spectrometry Experimental Workflow

## Logical Relationships in Spectral Interpretation

The combined analysis of these spectroscopic techniques provides a comprehensive structural elucidation of **2-Naphthamide**.



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### Integrated Spectroscopic Analysis for Structural Elucidation

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